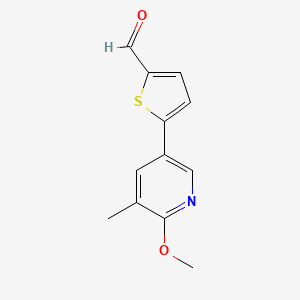

5-(6-Methoxy-5-methylpyridin-3-yl)thiophene-2-carbaldehyde

Description

Properties

IUPAC Name |

5-(6-methoxy-5-methylpyridin-3-yl)thiophene-2-carbaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO2S/c1-8-5-9(6-13-12(8)15-2)11-4-3-10(7-14)16-11/h3-7H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTJLHOOOWDUOQE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CN=C1OC)C2=CC=C(S2)C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(6-Methoxy-5-methylpyridin-3-yl)thiophene-2-carbaldehyde typically involves the condensation of 6-methoxy-5-methylpyridine with thiophene-2-carbaldehyde under specific reaction conditions. The process often requires the use of solvents such as tetrahydrofuran and catalysts to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimizations for large-scale production. This may include the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

5-(6-Methoxy-5-methylpyridin-3-yl)thiophene-2-carbaldehyde undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the aldehyde group to an alcohol.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.

Major Products Formed

Oxidation: 5-(6-Methoxy-5-methylpyridin-3-yl)thiophene-2-carboxylic acid.

Reduction: 5-(6-Methoxy-5-methylpyridin-3-yl)thiophene-2-methanol.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

5-(6-Methoxy-5-methylpyridin-3-yl)thiophene-2-carbaldehyde has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds.

Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.

Industry: Utilized in the development of advanced materials and as a building block in organic synthesis.

Mechanism of Action

The mechanism of action of 5-(6-Methoxy-5-methylpyridin-3-yl)thiophene-2-carbaldehyde involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Key Observations:

- In contrast, 5-(4-chlorophenyl)thiophene-2-carbaldehyde (1b) has a lower yield (25%), likely due to solvent and reaction conditions .

- Substituent Effects : Electron-donating groups (e.g., methoxy, methyl on pyridine) may enhance stability and electronic properties compared to electron-withdrawing groups (e.g., nitro in ). The bulky carbazole substituents in 6a increase melting points (140–145°C) due to π-π stacking .

Spectroscopic and Physicochemical Properties

Spectroscopic Data

- 1H-NMR : The aldehyde proton in thiophene-2-carbaldehyde derivatives appears as a singlet near δ 9.8–10.0 ppm. For example, 6a shows δ 10.03 (s, 1H, CHO), while 6b exhibits δ 9.86 (s, 1H) .

- 13C-NMR: The carbonyl carbon resonates at δ 180–205 ppm, influenced by substituents. In 6a, the aldehyde carbon is δ 183.1, whereas 6c shows δ 182.7 due to electron-donating diphenylamino groups .

Molecular Weight and Solubility

- Derivatives like 5-((2-Ethylhexyl)thio)thiophene-2-carbaldehyde (MW 256.43) exhibit higher hydrophobicity due to alkyl chains, contrasting with polar groups in 5-(2-Hydroxyethyl)thiophene-2-carbaldehyde (MW 156.20) .

Biological Activity

5-(6-Methoxy-5-methylpyridin-3-yl)thiophene-2-carbaldehyde is a heterocyclic compound characterized by a thiophene ring fused with a pyridine moiety, featuring both methoxy and methyl substituents. Its molecular formula is C12H12N2O1S, with a molecular weight of approximately 220.3 g/mol. The compound's unique structure suggests potential biological activities, particularly in medicinal chemistry.

Biological Properties

Research indicates that compounds structurally similar to this compound exhibit various biological activities, including:

- Antioxidant Activity : Similar thiophene and pyridine derivatives have been evaluated for their ability to inhibit reactive oxygen species (ROS). For instance, compounds from related studies showed significant antioxidant properties against ABTS (2,2'-azinobis(3-ethylbenzothiazoline-6-sulfonic acid), with some derivatives displaying IC50 values lower than that of ascorbic acid, a standard antioxidant .

- Antimicrobial Activity : The compound's structural features suggest potential antimicrobial effects. Analogous compounds have demonstrated activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. For example, certain derivatives exhibited minimum inhibitory concentrations (MIC) as low as 3.90 μg/mL against MRSA .

- Antitumor Activity : Preliminary studies indicate that related compounds may inhibit the growth of cancer cell lines. For instance, certain derivatives showed preferential suppression of rapidly dividing A549 lung cancer cells compared to non-tumor fibroblasts .

The biological activity of this compound can be attributed to its ability to interact with various biological targets:

- Enzyme Inhibition : The aldehyde group can form covalent bonds with nucleophilic sites on enzymes or proteins, potentially altering their function.

- Receptor Modulation : The compound may bind to specific receptors, influencing cellular signaling pathways.

- Hydrogen Bonding and π-π Interactions : The presence of aromatic rings allows for significant interactions with biological macromolecules, enhancing binding affinity .

Case Studies and Research Findings

Several studies have explored the biological activity of compounds similar to this compound:

Synthesis and Chemical Reactions

The synthesis of this compound typically involves the formation of the thiophene ring followed by the introduction of the pyridine and aldehyde groups through methods such as the Gewald reaction. This process allows for controlled synthesis conditions that enhance yield and purity.

Common Reactions:

- Oxidation : The aldehyde can be oxidized to form a carboxylic acid.

- Reduction : It can also be reduced to form an alcohol.

- Substitution Reactions : Electrophilic substitution can occur on the thiophene ring under acidic or basic conditions.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 5-(6-Methoxy-5-methylpyridin-3-yl)thiophene-2-carbaldehyde, and how can reaction yields be optimized?

- Answer: The compound is typically synthesized via palladium-catalyzed cross-coupling reactions. For example, Suzuki-Miyaura coupling using PdCl₂(PPh₃)₂ as a catalyst (yields ~14–16%) and Stille coupling with tributylstannyl reagents (yields ~34%) have been reported . Optimization involves adjusting reaction time (24–72 hours), solvent choice (e.g., THF or dichloroethane), and stoichiometric ratios of boronic acids or stannanes. Low yields may arise from steric hindrance or competing side reactions; using excess reagents and inert atmospheres (N₂/Ar) can improve efficiency .

Q. What characterization techniques are critical for verifying the structure of this compound?

- Answer: Key methods include:

- NMR Spectroscopy: ¹H/¹³C NMR to confirm substituent positions (e.g., methoxy and methyl groups on pyridine, aldehyde proton at δ ~9.8 ppm) .

- Mass Spectrometry (HRMS): To validate molecular weight (e.g., C₁₁H₉NOS, MW 203.26) .

- Chromatography: Silica gel column chromatography (eluent: chloroform/ethyl acetate) for purity assessment .

Q. How can the aldehyde functional group be modified for downstream applications?

- Answer: The aldehyde group undergoes reactions such as:

- Thioacetalization: Reacting with propane-1,3-dithiol under HCl to form cyclic dithioacetals .

- Oxidation: Using 30% H₂O₂ in acetic acid to yield carboxylic acids .

- Condensation: With amines to form Schiff bases for coordination polymers or fluorescent probes .

Advanced Research Questions

Q. What mechanistic insights explain contradictory yields in palladium-catalyzed syntheses?

- Answer: Yield discrepancies (e.g., 16% vs. 34%) may stem from:

- Catalyst Poisoning: Impurities in reagents (e.g., residual moisture) deactivating Pd catalysts.

- Steric Effects: Bulky substituents on pyridine or thiophene rings hindering cross-coupling.

- Side Reactions: Aldehyde oxidation or homo-coupling of boronic acids. Mitigation strategies include rigorous drying of solvents and using PdCl₂(dppf) as a more robust catalyst .

Q. How does this compound perform in materials science applications, such as organic electronics or fluorescent probes?

- Answer:

- Organic Electronics: The conjugated thiophene-pyridine system enables charge transport, making it suitable for organic solar cells. Derivatives with triphenylamine cores exhibit aggregation-induced emission (AIE) for two-photon fluorescence imaging .

- COF Ligands: The aldehyde group facilitates covalent organic framework (COF) synthesis via Schiff-base condensation, enabling porous materials for gas storage .

Q. What strategies resolve oligomerization during functionalization reactions (e.g., chloromethylation)?

- Answer: Chloromethylation with formaldehyde/ZnCl₂ can lead to oligomers via polycondensation. To suppress this:

- Use low temperatures (0–5°C) and controlled HCl flow rates.

- Add radical inhibitors (e.g., BHT) to prevent chain propagation.

- Isolate intermediates via flash chromatography .

Data Analysis & Experimental Design

Q. How should researchers design experiments to evaluate structure-activity relationships (SAR) for biological activity?

- Answer:

- Derivative Synthesis: Modify the pyridine (e.g., substituent position) or thiophene (e.g., halogenation) moieties.

- Assays: Test antimicrobial activity via MIC assays or anti-inflammatory effects via COX-2 inhibition.

- Computational Modeling: Use DFT to correlate electronic properties (HOMO/LUMO) with bioactivity .

Q. What analytical approaches reconcile conflicting spectroscopic data (e.g., unexpected NMR peaks)?

- Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.